

An In-depth Technical Guide to the MTT Assay

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Compound of Interest

Compound Name: MTTB

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The MTT assay is a widely adopted, sensitive, and quantitative colorimetric method for assessing cell metabolic activity.[1][2] It serves as a key tool in life sciences for measuring cell viability, proliferation, and cytotoxicity.[3][4][5] This assay is particularly valuable in drug discovery and toxicology for screening the effects of various compounds on cell health.[3][5]

Core Principle: Mitochondrial Reduction of a Tetrazolium Salt

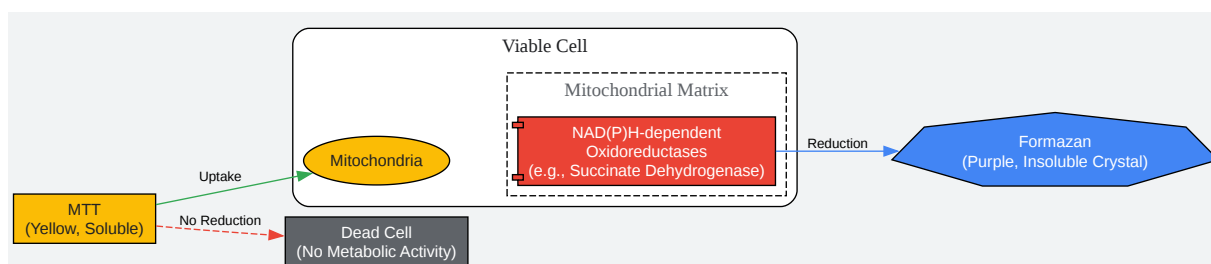
The fundamental principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[1][3][6] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[1][7]

Key aspects of the mechanism include:

- **Cellular Uptake:** The positively charged and lipophilic MTT reagent can pass through the cell membrane and accumulate in the mitochondria of viable cells.[8][9]
- **Enzymatic Conversion:** In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT. This reduction process forms water-insoluble formazan crystals, which are deep purple in color.[1][10]
- **Correlation with Viability:** The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[3][5][10] Rapidly dividing cells exhibit a high rate

of MTT reduction, whereas cells with low metabolism reduce very little MTT.[1] Dead cells are incapable of this conversion.

- Quantification: To quantify the results, a solubilization agent (typically dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.[1][8][9] The absorbance of this solution is then measured with a spectrophotometer (microplate reader), usually at a wavelength between 500 and 600 nm.[1][8] The intensity of the purple color directly correlates with the number of viable cells.



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Biochemical principle of the MTT assay in a viable cell.

Detailed Experimental Protocol

This protocol provides a generalized methodology for performing an MTT assay in a 96-well plate format, suitable for adherent cells. Optimization may be required depending on the cell type and experimental conditions.

Materials:

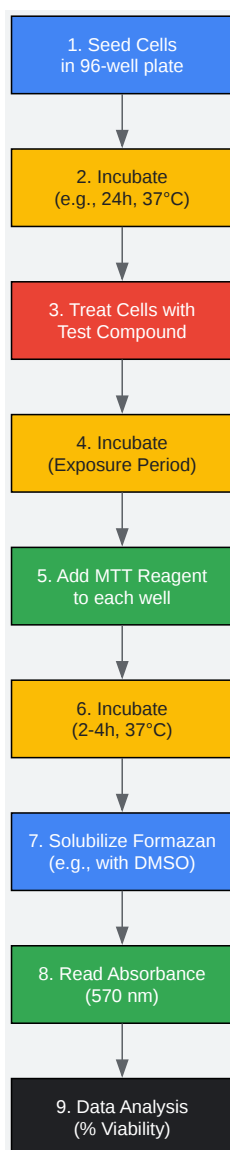
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Phosphate-Buffered Saline (PBS), sterile
- Cell Culture Medium (serum-free for MTT incubation step)
- Solubilization Solution (e.g., DMSO, or 16% SDS in 40% DMF)[11]
- 96-well flat-bottom tissue culture plates

- Multichannel pipette
- Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

- Cell Seeding:
 - Harvest and count cells that are in the exponential growth phase.[\[3\]](#)
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 μ L of culture medium.
 - Include control wells containing medium only for background absorbance measurements.
 - Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
- Compound Treatment:
 - After incubation, remove the medium and expose the cells to various concentrations of the test compound (e.g., a potential drug or toxin) in fresh culture medium.
 - Include untreated cells as a negative control (100% viability) and a solvent control if the test compound is dissolved in a solvent like DMSO.[\[3\]](#)
 - Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[\[11\]](#) This solution should be filter-sterilized and protected from light.[\[6\]](#)
 - After the treatment period, add 10 μ L of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).
 - Incubate the plate for 2 to 4 hours at 37°C. During this time, visible purple precipitates of formazan will form in viable cells.

- Formazan Solubilization:
 - Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[\[7\]](#)
 - Add 100-150 μ L of a solubilization solution (e.g., DMSO) to each well.[\[3\]](#)[\[6\]](#)
 - Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[\[6\]](#)
- Absorbance Measurement:
 - Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[\[4\]](#) A reference wavelength of 630 nm or 690 nm can be used to reduce background noise.[\[12\]](#)
 - Read the plate within 1 hour of adding the solubilization solution.



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Standard experimental workflow for the MTT assay.

Data Presentation and Analysis

The raw output from the microplate reader is optical density (OD). This data is then processed to determine cell viability, often expressed as a percentage relative to the untreated control cells.

Calculation: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Mean OD of Treated Cells / Mean OD of Control Cells) x 100%^[3]

It is crucial to first subtract the mean absorbance of the blank (medium only) wells from all other readings to correct for background.

Example Data Table: The following table illustrates typical data from an MTT assay used to assess the cytotoxicity of a hypothetical drug, "Compound X," on a cancer cell line.

Compound X Conc. (µM)	Mean OD (570 nm) (Corrected)	Std. Deviation	% Cell Viability
0 (Untreated Control)	1.250	0.085	100%
1	1.188	0.072	95.0%
5	0.950	0.061	76.0%
10	0.638	0.045	51.0%
25	0.313	0.033	25.0%
50	0.150	0.021	12.0%
100	0.063	0.015	5.0%

This data can be plotted on a dose-response curve (often with a logarithmic x-axis for concentration) to determine key parameters like the IC₅₀ value—the concentration of a drug that inhibits 50% of cell viability.^[13]

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